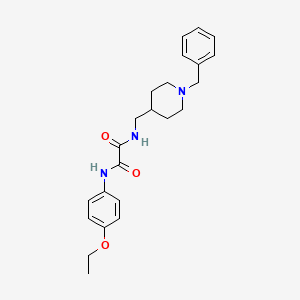

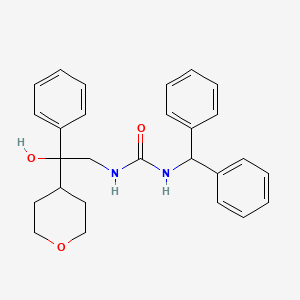

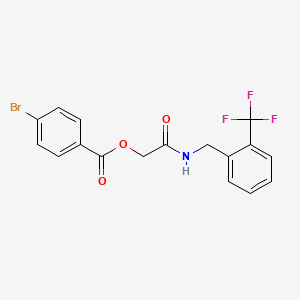

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(thiazol-2-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of thiazole derivatives has been a subject of interest due to their potential biological activities. In the first paper, the authors describe a synthetic route for creating thiazolo[3,2-a]pyrimidinone products using 2-Chloro-N-phenylacetamide and N-(benzo[d]thiazol-2-yl)-2-chloroacetamide as electrophilic building blocks. The process involves the formation of the title compound with acceptable yields and the elimination of aniline/2-aminobenzothiazole as a by-product. Analytical and spectral studies, along with single crystal X-ray data, confirmed the structure of the reaction products .

Molecular Structure Analysis

The molecular structure of a related compound, 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, was analyzed in the third paper. The study revealed that the chlorophenyl ring is oriented at an angle of 7.1° with respect to the thiazole ring. This orientation is significant as it could influence the compound's intermolecular interactions and, consequently, its biological activity. The crystal structure is characterized by C—H⋯O intermolecular interactions, which form C(10) chains propagating in a zigzag manner along the b-axis .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiazole derivatives are crucial for understanding their potential as antibacterial agents. The second paper discusses the synthesis of novel N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives. The reaction sequence starts with 2-aminobenzothiazole reacting with chloroacetylchloride, followed by hydrazine hydrate and 4,7-dichloroquinoline. This sequence leads to the formation of compounds with a quinoline linkage, which are then characterized by elemental analyses and various spectroscopic techniques .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure and the nature of their substituents. The orientation of substituent groups, such as the chlorophenyl ring in the compound studied in paper three, affects the molecule's overall shape and its intermolecular interactions. These properties are essential for the compound's biological activity and stability. The intermolecular interactions, such as the C—H⋯O bonds observed in the crystal structure, can affect the solubility, melting point, and other physical properties of the compound .

Antibacterial Activity Case Study

The novel thiazole derivatives synthesized in the second paper were tested for their antibacterial activity against two Gram-positive and two Gram-negative bacteria. The microbiological results indicated that these compounds possess a broad spectrum of antibacterial activity, which was compared with standard drugs. This suggests that the synthesized thiazole derivatives have potential as potent antibacterial agents, highlighting the importance of the chemical reactions and molecular structures in determining their efficacy .

Wissenschaftliche Forschungsanwendungen

Structural Analysis and Molecular Interactions

A study by Saravanan et al. (2016) focused on the crystal structure of a related acetamide, revealing how the chlorophenyl ring is oriented with respect to the thiazole ring. This structural analysis helps understand the molecular interactions that could influence the compound's reactivity and potential applications in material science or drug design.

Synthesis and Antiproliferative Activity

Toolabi et al. (2022) synthesized a series of derivatives that include a phenyl urea warhead, evaluating their antiproliferative activity against various cancer cell lines. This research indicates the compound's potential in developing new anticancer agents.

Photovoltaic Efficiency and Ligand-Protein Interactions

The study by Mary et al. (2020) on bioactive benzothiazolinone acetamide analogs explores their photovoltaic efficiency and ligand-protein interactions, suggesting applications in dye-sensitized solar cells (DSSCs) and pharmaceuticals.

Antitumor Activity Evaluation

Research by Yurttaş et al. (2015) on benzothiazole derivatives bearing different heterocyclic rings demonstrated significant antitumor activity, pointing towards the compound's utility in developing new chemotherapeutic agents.

Coordination Ability and Chemical Reactivity

A comparative theoretical study by Kumar and MisraNeeraj (2014) on dichloro-substituted acetamides evaluated their coordination ability and chemical reactivity, offering insights into their potential pharmaceutical significance.

Eigenschaften

IUPAC Name |

2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN5O2S2/c16-9-1-3-10(4-2-9)18-13(23)21-15-19-11(8-25-15)7-12(22)20-14-17-5-6-24-14/h1-6,8H,7H2,(H,17,20,22)(H2,18,19,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIWDGQSHYBETHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NC3=NC=CS3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(thiazol-2-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-6-(trifluoromethyl)pyridine-3-carbohydrazide](/img/structure/B3016223.png)

![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B3016231.png)

![Methyl 2-[1-adamantylmethylcarbamoyl(methyl)amino]acetate](/img/structure/B3016233.png)

![N-cyclohexyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-methylacetamide](/img/structure/B3016234.png)

![2-[3-(4-chlorophenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B3016236.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B3016237.png)